molecular formula C5H4N6O2 B1309486 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1039008-40-6

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1309486
CAS No.: 1039008-40-6
M. Wt: 180.12 g/mol
InChI Key: QMCYTZWSWDTSML-UHFFFAOYSA-N
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Description

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both tetrazole and pyrazole rings

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of various coordination polymers , suggesting that it may interact with metal ions in biological systems.

Mode of Action

It is known to form coordination polymers with transition metals . These polymers have been observed to exhibit photoluminescence properties , suggesting that the compound may interact with its targets to alter their optical properties.

Result of Action

Coordination polymers formed by this compound have been observed to exhibit photoluminescence properties , suggesting that it may alter the optical properties of its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with azide compounds to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazole and pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both tetrazole and pyrazole rings allows for versatile reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-(tetrazol-1-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2/c12-5(13)3-1-4(8-7-3)11-2-6-9-10-11/h1-2H,(H,7,8)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCYTZWSWDTSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N2C=NN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406422
Record name 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039008-40-6
Record name 5-(1H-tetrazol-1-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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